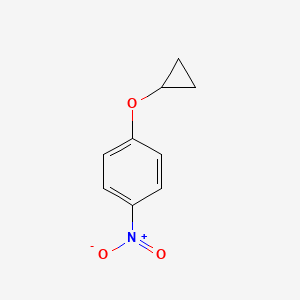
1-Cyclopropoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and a nitro group
Preparation Methods
The synthesis of 1-Cyclopropoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of cyclopropoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve similar nitration processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Cyclopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropoxy-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-nitrobenzene involves its interaction with molecular targets through its nitro and cyclopropoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects . The cyclopropoxy group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-Cyclopropoxy-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as 1-Cyclopropoxy-4-methoxy-2-nitrobenzene . While both compounds share the nitrobenzene core, the presence of different substituents (cyclopropoxy vs. methoxy) can significantly affect their chemical reactivity and biological activity. The unique combination of the cyclopropoxy and nitro groups in this compound distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Similar Compounds
These compounds share structural similarities with this compound but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 |
InChI Key |
GKYPXDDNSHMVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)
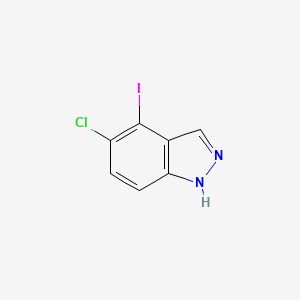
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)

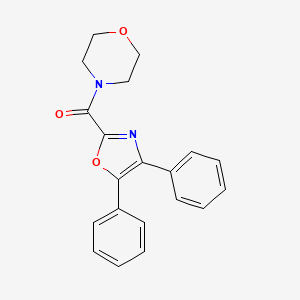
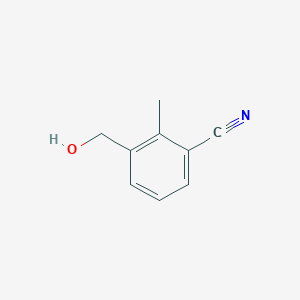
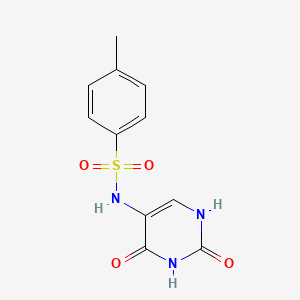
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
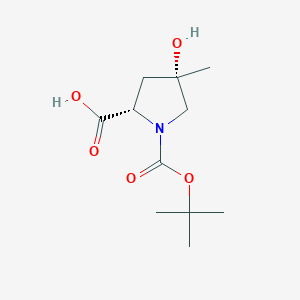
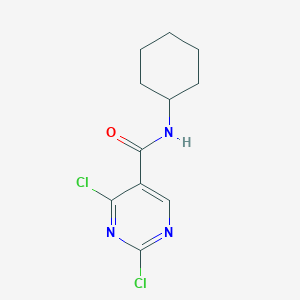
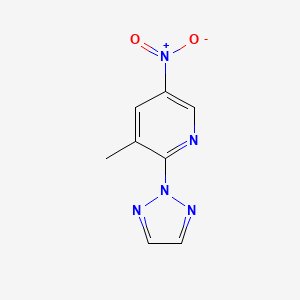
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
